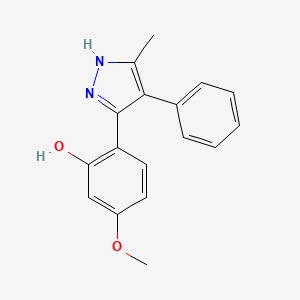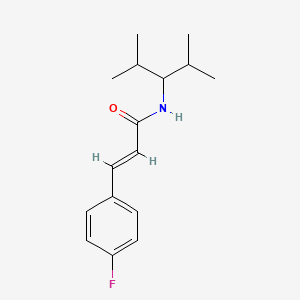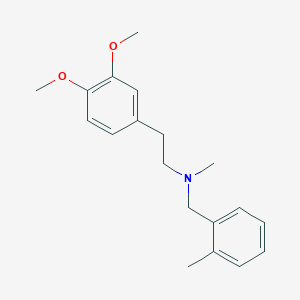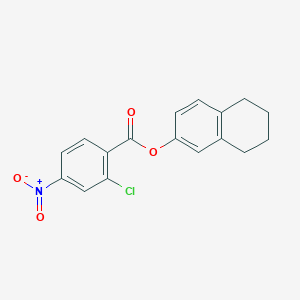
4-nitro-N-(3-phenoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-(3-phenoxybenzyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as NPBA and is a member of the benzamide class of compounds. The synthesis of NPBA is a complex process that requires specialized knowledge and equipment. In
Applications De Recherche Scientifique
NPBA has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been used in studies on inflammation and pain. NPBA has also been studied for its potential use as a cancer treatment. It has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent.
Mécanisme D'action
The mechanism of action of NPBA is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. NPBA may also work by inducing cell death in cancer cells.
Biochemical and Physiological Effects
NPBA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. NPBA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, more research is needed to fully understand the biochemical and physiological effects of NPBA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of NPBA is that it has been shown to have anti-inflammatory and anti-cancer properties. This makes it a potentially useful compound for studying these conditions in animal models. However, there are also limitations to using NPBA in lab experiments. The synthesis of NPBA is a complex process that requires specialized knowledge and equipment. In addition, the mechanism of action of NPBA is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on NPBA. One area of research could focus on further understanding the mechanism of action of NPBA. This could help to identify new targets for drug development. Another area of research could focus on optimizing the synthesis method of NPBA. This could make the compound more accessible to researchers and potentially lead to the development of new drugs. Finally, more research is needed to fully understand the biochemical and physiological effects of NPBA. This could help to identify new applications for the compound in scientific research.
Méthodes De Synthèse
The synthesis of NPBA is a multi-step process that requires several chemical reactions. The first step involves the synthesis of 3-phenoxybenzylamine, which is then reacted with 4-nitrobenzoyl chloride to form the intermediate product. The intermediate product is then reacted with an acid to form NPBA. This synthesis method requires specialized knowledge and equipment, and should only be attempted by trained professionals.
Propriétés
IUPAC Name |
4-nitro-N-[(3-phenoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(16-9-11-17(12-10-16)22(24)25)21-14-15-5-4-8-19(13-15)26-18-6-2-1-3-7-18/h1-13H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQESUZXXTWVWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)



![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)


![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5745541.png)

![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)


